N-(Butylcarbamothioyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
Benzenesulfonamide, N-[(butylamino)thioxomethyl]-4-methyl- is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound has a molecular formula of C11H16N2O2S2 and is known for its diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[(butylamino)thioxomethyl]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then treated with carbon disulfide and a suitable catalyst to introduce the thioxomethyl group, completing the synthesis .
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, N-[(butylamino)thioxomethyl]-4-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[(butylamino)thioxomethyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-[(butylamino)thioxomethyl]-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Investigated for its potential anticancer and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacteria.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[(butylamino)thioxomethyl]-4-methyl- involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation within tumor cells, leading to cell death. The compound also exhibits antimicrobial activity by interfering with bacterial enzymes, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the butylamino and thioxomethyl groups.
N-Butylbenzenesulfonamide: Lacks the thioxomethyl group but contains the butylamino group.
4-Methylbenzenesulfonamide: Contains the methyl group but lacks the butylamino and thioxomethyl groups
Uniqueness
Benzenesulfonamide, N-[(butylamino)thioxomethyl]-4-methyl- is unique due to the presence of both the butylamino and thioxomethyl groups, which confer specific chemical properties and biological activities. The combination of these functional groups enhances its potential as an enzyme inhibitor and its applicability in various scientific fields .
Properties
CAS No. |
4932-55-2 |
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Molecular Formula |
C12H18N2O2S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-butyl-3-(4-methylphenyl)sulfonylthiourea |
InChI |
InChI=1S/C12H18N2O2S2/c1-3-4-9-13-12(17)14-18(15,16)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,17) |
InChI Key |
VMGCMQSDMWOKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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